1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone core, a diethylaminoethyl side chain, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the pyrrolinone core with a diethylaminoethyl halide under basic conditions.
Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using a dimethoxybenzoyl chloride.
Incorporation of the Thiazolyl Group: This step involves the reaction of the intermediate with a thiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The diethylaminoethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one: shares structural similarities with other pyrrolinone derivatives and compounds containing diethylaminoethyl and dimethoxyphenyl groups.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H31N3O5S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-(2,3-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H31N3O5S/c1-7-26(8-2)12-13-27-19(16-10-9-11-17(31-5)22(16)32-6)18(21(29)24(27)30)20(28)23-14(3)25-15(4)33-23/h9-11,19,29H,7-8,12-13H2,1-6H3 |
InChI Key |
VIAAWQGCEJBJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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